molecular formula C44H42N6O B1147432 2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 138402-10-5

2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one

Katalognummer: B1147432
CAS-Nummer: 138402-10-5
Molekulargewicht: 670.84
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one is a useful research compound. Its molecular formula is C44H42N6O and its molecular weight is 670.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

In the sphere of medicinal chemistry, the compound has been extensively evaluated for its pharmacological properties. Studies have highlighted its role as a potent inhibitor in specific biochemical pathways, contributing to the development of new therapeutic agents. For instance, research by Wong et al. (1991) on the pharmacology of related compounds in vivo has provided insights into their selective and competitive inhibition of certain physiological responses, which is crucial for designing drugs with targeted actions (Wong et al., 1991).

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives has been a significant area of research, focusing on developing efficient and scalable methods. The work by Qiu et al. (2009) on synthesizing key intermediates for anti-inflammatory drugs showcases the importance of understanding the chemical properties and reactivity of such complex molecules (Qiu et al., 2009).

Biological Activities and Mechanisms

Investigations into the biological activities of this compound have revealed its potential in addressing various health conditions. The anticancer activities of similar compounds, as reported by Kuete et al. (2017), demonstrate the compound's relevance in cancer research, highlighting its cytotoxic effects against specific cancer cell lines (Kuete et al., 2017).

Advanced Materials and Applications

Beyond its medicinal applications, this compound has been explored in the development of advanced materials. Research by Salimgareeva and Kolesov (2005) on plastic scintillators illustrates the broader applicability of such compounds in creating materials with unique properties for technological applications (Salimgareeva & Kolesov, 2005).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one' involves the synthesis of several intermediate compounds that are then combined to form the final product. The key steps in the synthesis pathway include the synthesis of the tetrazole ring, the synthesis of the biphenyl ring, and the spirocyclization reaction to form the final product.", "Starting Materials": [ "Butylamine", "2-nitrobenzaldehyde", "Sodium azide", "Triphenylphosphine", "Copper(I) iodide", "Biphenyl-4-carboxaldehyde", "Trityl chloride", "Sodium hydride", "Ethyl acetoacetate", "2-bromoethyl methyl ketone", "Sodium methoxide", "Acetic acid", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Synthesis of 2-(butylamino)-3-nitrobenzaldehyde by reacting butylamine with 2-nitrobenzaldehyde in ethanol.", "Step 2: Synthesis of 2-(butylamino)-3-azidobenzaldehyde by reacting 2-(butylamino)-3-nitrobenzaldehyde with sodium azide, triphenylphosphine, and copper(I) iodide in DMF.", "Step 3: Synthesis of 2-(butylamino)-3-(2-trityl-2H-tetrazol-5-yl)benzaldehyde by reacting 2-(butylamino)-3-azidobenzaldehyde with trityl chloride in chloroform.", "Step 4: Synthesis of 2-(butylamino)-3-(2-trityl-2H-tetrazol-5-yl)benzyl alcohol by reducing 2-(butylamino)-3-(2-trityl-2H-tetrazol-5-yl)benzaldehyde with sodium borohydride in methanol.", "Step 5: Synthesis of 2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one by reacting 2-(butylamino)-3-(2-trityl-2H-tetrazol-5-yl)benzyl alcohol with biphenyl-4-carboxaldehyde, ethyl acetoacetate, and 2-bromoethyl methyl ketone in the presence of sodium methoxide and acetic acid, followed by spirocyclization with sodium hydroxide in ethanol." ] }

138402-10-5

Molekularformel

C44H42N6O

Molekulargewicht

670.84

IUPAC-Name

2-butyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one

InChI

InChI=1S/C44H42N6O/c1-2-3-25-40-45-43(30-15-16-31-43)42(51)49(40)32-33-26-28-34(29-27-33)38-23-13-14-24-39(38)41-46-48-50(47-41)44(35-17-7-4-8-18-35,36-19-9-5-10-20-36)37-21-11-6-12-22-37/h4-14,17-24,26-29H,2-3,15-16,25,30-32H2,1H3

SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.